3-methyl-N-(1-propyltetrazol-5-yl)benzamide
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Overview
Description
3-methyl-N-(1-propyltetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3-methyl group and a 1-propyltetrazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(1-propyltetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Coupling with Benzamide: The synthesized tetrazole derivative is then coupled with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(1-propyltetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide moiety.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3-methyl-N-(1-propyltetrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 3-methyl-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic carboxylic acids, allowing the compound to bind to enzymes and receptors that recognize carboxylate groups. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methylbenzamide: Lacks the tetrazole ring, resulting in different chemical properties and biological activities.
N-(1-propyltetrazol-5-yl)benzamide: Similar structure but without the 3-methyl substitution, leading to variations in reactivity and application.
Uniqueness
3-methyl-N-(1-propyltetrazol-5-yl)benzamide is unique due to the presence of both the 3-methyl group and the 1-propyltetrazol-5-yl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
639047-17-9 |
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Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
3-methyl-N-(1-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O/c1-3-7-17-12(14-15-16-17)13-11(18)10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3,(H,13,14,16,18) |
InChI Key |
IAAHTSBVPWCSHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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